molecular formula C19H31N B1239670 10Z,13Z,16Z-nonadecatrienenitrile

10Z,13Z,16Z-nonadecatrienenitrile

Cat. No.: B1239670
M. Wt: 273.5 g/mol
InChI Key: LBPYBAZSMDVFNV-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10Z,13Z,16Z-nonadecatrienenitrile is a fatty nitrile.

Scientific Research Applications

Biosynthesis in Insects

  • Compounds similar to 10Z,13Z,16Z-nonadecatrienenitrile are involved in the biosynthesis of pheromones in insects like the winter moth, Erannis bajaria. These compounds play a crucial role in the communication system of these insects (Goller et al., 2007).

Marine Biology and Algae Research

  • In the field of marine biology, similar polyunsaturated fatty acids are found in macroalgae like Anadyomene stellata. These acids, including variants like 22:7 characterized as stellaheptaenoic acid, have unique structures and are essential for the functioning of these marine organisms (Mikhailova et al., 1995).

Synthesis of Aldehydes

  • Research in organic synthesis has led to the efficient production of long-chain aldehydes with structures similar to this compound. These aldehydes are used in creating fragrances and mimic natural odors found in marine algae (Akakabe et al., 2005).

Metabolomics in Cancer Research

  • In cancer research, metabolomic profiles including compounds structurally similar to this compound have been identified as markers in the plasma during the development of lung carcinoma in mice (Wu et al., 2018).

Anti-inflammatory Compounds

  • Certain compounds structurally similar to this compound, derived from plants like Tropaeolum tuberosum, have shown potential anti-inflammatory properties, which can be crucial in developing new therapeutic agents (Apaza T et al., 2019).

Synthesis of Fatty-Acid Ethanolamides

  • In the synthesis of fatty-acid ethanolamides, compounds like this compound are used to create mixtures important for various biological applications (Karaulov et al., 2004).

Quantitative Analysis in Chemoresistance Studies

  • These compounds also play a role in chemoresistance studies, where their presence in food supplements can impact chemotherapy resistance (Schlotterbeck et al., 2018).

Properties

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

(10Z,13Z,16Z)-nonadeca-10,13,16-trienenitrile

InChI

InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9-

InChI Key

LBPYBAZSMDVFNV-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCC#N

SMILES

CCC=CCC=CCC=CCCCCCCCCC#N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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